R. ruber mycolic acid
Beschreibung
Eigenschaften
Molekularformel |
C46H92O3 |
|---|---|
Molekulargewicht |
693.2 g/mol |
IUPAC-Name |
3-hydroxy-2-tetradecyldotriacontanoic acid |
InChI |
InChI=1S/C46H92O3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-33-35-37-39-41-43-45(47)44(46(48)49)42-40-38-36-34-32-16-14-12-10-8-6-4-2/h44-45,47H,3-43H2,1-2H3,(H,48,49) |
InChI-Schlüssel |
DKXQWQBYCTXRSN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCC)C(=O)O)O |
Herkunft des Produkts |
United States |
Structural Characterization and Diversity of R. Ruber Mycolic Acids
Elucidation of Mycolic Acid Fine Structure in the Rhodococcus Genus
The structural analysis of mycolic acids from Rhodococcus species reveals significant heterogeneity, particularly in chain length and the degree of unsaturation. These features are key to understanding their function and for taxonomic purposes.
Chain Length Heterogeneity and Distribution in Rhodococcal Mycolic Acids
Mycolic acids from the genus Rhodococcus exhibit considerable variation in their total carbon chain lengths. Generally, they range from 34 to 52 carbon atoms. unam.mx More specifically, two main profiles of rhodococcal mycolic acids have been identified. The first group contains mycolic acids with 28 to 46 carbons, while the second, more common group, has mycolic acids with 34 to 54 carbons. wikipedia.org
In a detailed study of Rhodococcus equi, the total carbon chain length of mycolic acids was found to range from C30 to C50. nih.gov The α-branch typically ranges from C10 to C18, with C14:0 and C16:0 being the most prominent. nih.gov The meromycolate chain, which is the longer of the two chains, varies from C14 to C34. nih.govnih.gov This heterogeneity means that for a given total carbon number, multiple isomers can exist, differing in the respective lengths of their α-branch and meromycolate chain. nih.gov For example, a C35:0 mycolic acid can exist as a major 19:0/16:0 isomer and a minor 20:0/15:0 isomer, among others. nih.gov
The biosynthesis of these long-chain fatty acids involves a Type-II fatty acid synthase (FAS-II) system, and mutations in key enzymes of this system, such as β-ketoacyl-(acyl carrier protein)-synthase A (KasA), can lead to the production of shorter mycolic acid chains. nih.gov For instance, a kasA mutant of R. equi produced mycolic acids that were 10 carbon units shorter than the wild-type. nih.gov
Table 1: Chain Length Distribution in Rhodococcus Mycolic Acids
| Feature | Carbon Chain Length | Predominant Species/Ranges |
|---|---|---|
| Total Carbon Atoms | C28 - C54 | Two main profiles: C28-C46 and C34-C54 wikipedia.org |
| ***R. equi* Total Carbons** | C30 - C50 | - |
| ***R. equi* α-Branch** | C10 - C18 | C14:0 and C16:0 are most prominent nih.gov |
| ***R. equi* Meromycolate Chain** | C14 - C34 | - |
| ***R. ruber* Mycolic Acids** | C34 - C38 | As part of trehalose (B1683222) dimycolate (TDM) wiley.com |
Positional and Configurational Isomerism of Unsaturated Bonds
A key feature of rhodococcal mycolic acids is the presence of unsaturated bonds, which contribute to their structural diversity. Unlike mycobacterial mycolic acids, which can have various functional groups, the primary modifications in rhodococcal mycolic acids are variations in chain length and the degree of saturation. nih.gov They can contain between zero and four unsaturated bonds. wikipedia.org
In R. equi, mycolic acids have been identified with zero to two double bonds. nih.gov These double bonds can be located in either the α-branch or the meromycolate chain. nih.gov The designation for an unsaturated mycolic acid specifies the location of the double bond. For example, an 18:1/16:0 mycolic acid has an unsaturated C18 meromycolate chain and a saturated C16 α-branch, while an 18:0/16:1 mycolic acid has a saturated C18 meromycolate chain and an unsaturated C16 α-branch. nih.gov Both of these examples would be classified as C34:1 mycolic acids. The exact position and configuration (cis/trans) of these double bonds contribute further to the isomeric complexity of these molecules. While tandem mass spectrometry can determine the presence and location of double bonds within the chains, further analysis is required to pinpoint their exact positions. nih.gov
Distinctive Functional Group Profile in R. ruber Mycolic Acids Compared to Other Mycolata
The functional group profile of mycolic acids is a significant differentiator among the mycolata. Rhodococcus mycolic acids are characterized by their relative simplicity in this regard. gerli.com They typically lack the additional functional groups such as methyl, cyclopropyl, methoxy (B1213986), and keto groups that are commonly found in mycobacterial mycolic acids. wikipedia.orgnih.gov The primary structural variations in rhodococcal mycolic acids arise from differences in chain length and the number of double bonds. wikipedia.orgnih.gov
In contrast, Mycobacterium tuberculosis produces three main types of mycolic acids: alpha-, methoxy-, and keto-mycolic acids, which constitute about 70%, 10-15%, and 10-15% of the total mycolic acids, respectively. wikipedia.org Alpha-mycolic acids contain cyclopropane (B1198618) rings, while methoxy- and keto-mycolic acids contain their respective functional groups. wikipedia.org Nocardia species also have mycolic acids that are generally devoid of extra functional groups, similar to Rhodococcus. scispace.com Corynebacterium species possess the simplest and shortest mycolic acids, lacking a functional FAS-II system for elongating the fatty acid chains. nih.gov
Comparative Structural Analysis of Mycolic Acids
The structural differences in mycolic acids among various genera and species within the mycolata are significant and serve as valuable chemotaxonomic markers.
Taxonomic Differentiation of Rhodococcus Species Based on Mycolic Acid Profiles
The analysis of mycolic acid profiles has proven to be a useful tool for the differentiation of Rhodococcus species. nih.gov Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) of mycolic acid methyl esters (MAMEs) can reveal species-specific patterns. nih.govbjid.org.br For instance, the retention factor (Rf) values from TLC analysis can help distinguish between different genera and even species. Rhodococcus species typically exhibit Rf values between 0.2 and 0.6. bjid.org.br Specifically, suspected R. equi isolates have shown Rf values between 0.4 and 0.5. bjid.org.br
Furthermore, tandem mass spectrometry can provide detailed structural information, including the lengths of the meromycolate and α-chains, which can be used for classification. nih.gov Precursor-ion scans for specific carboxylate anions, such as m/z 255 (for 16:0) and m/z 227 (for 14:0), can offer a specific means for classifying Rhodococcus species. nih.govnih.gov
Inter-Genera Structural Distinctions within the Mycolata (e.g., Mycobacterium, Corynebacterium, Nocardia)
The mycolic acids of different genera within the Mycolata exhibit distinct structural characteristics, primarily in their carbon chain lengths and the presence of functional groups.
Corynebacterium : Possess the shortest mycolic acids, with carbon chains ranging from C22 to C38. unam.mxnih.gov They lack the complex functional groups seen in mycobacteria. wiley.comnih.gov
Rhodococcus : Have intermediate-length mycolic acids, typically ranging from C34 to C52. unam.mxnih.gov As previously mentioned, their main structural diversity comes from chain length and unsaturation. wikipedia.orgnih.gov
Nocardia : Their mycolic acids are longer than those of Rhodococcus, with carbon chains ranging from C40 to C60. nih.gov Like Rhodococcus, they generally lack additional functional groups. scispace.com
Mycobacterium : Produce the longest and most complex mycolic acids, with carbon chains ranging from C60 to C90. nih.govjst.go.jp They are distinguished by the presence of various functional groups, including cyclopropane rings, methoxy groups, and keto groups. wikipedia.orgecronicon.net
These structural differences are not merely taxonomic markers but also have functional implications, affecting the permeability and rigidity of the cell wall and influencing the bacterium's interaction with its environment and host organisms. asm.org
Table 2: Comparative Mycolic Acid Structures Across Mycolata Genera
| Genus | Carbon Chain Length | Key Functional Groups |
|---|---|---|
| Corynebacterium | C22 - C38 | None |
| Rhodococcus | C34 - C52 | Unsaturated bonds |
| Nocardia | C40 - C60 | Unsaturated bonds |
| Mycobacterium | C60 - C90 | Cyclopropane rings, methoxy groups, keto groups |
Biosynthesis and Metabolic Pathways of R. Ruber Mycolic Acid
Overview of Mycolic Acid Biosynthesis in Rhodococcus
The synthesis of mycolic acids in Rhodococcus is a complex pathway that begins with the de novo synthesis of fatty acids by the Fatty Acid Synthase I (FAS-I) system. nih.govkegg.jp These initial fatty acids serve a dual purpose: they provide the foundation for the shorter α-alkyl branch and act as primers for the subsequent elongation phase. This elongation is carried out by a multi-enzyme, dissociable Fatty Acid Synthase II (FAS-II) system, which generates the long meromycolate chain. nih.govnih.govresearchgate.net The final stage involves a Claisen-type condensation reaction, where the α-branch and the fully elongated meromycolate chain are joined together. This crucial step is catalyzed by the polyketide synthase Pks13, leading to the formation of a β-ketoester intermediate that is subsequently reduced to yield the mature mycolic acid. kegg.jpwikipedia.orgnih.gov These mature acids are then transferred to trehalose (B1683222) or the arabinogalactan (B145846) of the cell wall. kegg.jpkegg.jpnih.gov
Initiation via the Fatty Acid Synthase I (FAS-I) System
The biosynthesis of mycolic acids is initiated by the Fatty Acid Synthase I (FAS-I) system. This system is a large, multifunctional, eukaryotic-like enzyme responsible for the de novo synthesis of fatty acids. nih.govasm.org In Rhodococcus, the FAS-I system produces saturated fatty acids with chain lengths typically ranging from C10 to C18. nih.govresearchgate.net These fatty acid products are pivotal, as they are channeled into two distinct routes within the mycolic acid pathway. A portion of these fatty acids, typically C12-C18 chains, are destined to become the α-alkyl side chain of the final mycolic acid molecule. nih.govresearchgate.net The remainder serve as the essential primers that are transferred to the FAS-II system for the extensive elongation process that forms the meromycolate backbone. asm.org The enzyme β-ketoacyl-ACP synthase III (FabH) serves as the critical link, catalyzing the condensation of FAS-I products with malonyl-AcpM to initiate the FAS-II elongation cycle. asm.org
Table 1: Overview of the FAS-I System in R. ruber Mycolic Acid Biosynthesis
| Feature | Description | Carbon Chain Length | Reference |
|---|---|---|---|
| Enzyme System | Fatty Acid Synthase I (FAS-I) | - | nih.gov |
| Function | De novo synthesis of fatty acids | - | kegg.jp |
| Products | Acyl-CoA molecules | C10-C18 | nih.govresearchgate.net |
| Role in Pathway | Produces precursors for the α-branch and primers for the FAS-II system | - | nih.govasm.org |
Elongation by the Fatty Acid Synthase II (FAS-II) System
Following initiation by FAS-I, the meromycolate chain undergoes a significant elongation process managed by the Fatty Acid Synthase II (FAS-II) system. Unlike the multifunctional FAS-I, the FAS-II system is composed of a series of discrete, monofunctional enzymes that work in a repeating four-step cycle to add two-carbon units to the growing acyl chain. asm.orgpnas.org This system is unique to bacteria and plants and is responsible for elongating the C16-C18 fatty acid primers from FAS-I into the very-long-chain fatty acids that constitute the meromycolate backbone. asm.orgpnas.org In Rhodococcus, the FAS-II system extends these chains to lengths of up to approximately 34-48 carbons. nih.gov The entire process is dependent on an acyl carrier protein (ACP) to which the growing fatty acid chain is attached. pnas.org
The key condensation reaction in each FAS-II elongation cycle is catalyzed by β-ketoacyl-ACP synthases (Kas enzymes). asm.org These enzymes facilitate the addition of a two-carbon unit from malonyl-ACP to the growing acyl-ACP chain. asm.org In many mycobacteria, two essential synthases, KasA and KasB, perform distinct roles; KasA is involved in the initial elongation cycles, while KasB is required for the final extension to produce very-long-chain mycolic acids. nih.govasm.org
However, a distinguishing feature of Rhodococcus species, including R. jostii and R. equi, is the presence of a kasA gene but the conspicuous absence of a kasB homolog. nih.govcore.ac.ukntnu.no This genetic difference is a primary reason why rhodococcal mycolic acids are of intermediate length (up to C54) compared to the much longer versions (up to C90) found in Mycobacterium tuberculosis. bionity.comnih.govpnas.org In Rhodococcus, the KasA homolog is responsible for the entire elongation of the meromycolate chain up to its final length. nih.gov
Each cycle of the FAS-II elongation pathway consists of four sequential reactions: condensation, reduction, dehydration, and a second reduction. The final reduction step, which converts a 2-trans-enoyl-ACP intermediate to a fully saturated acyl-ACP, is catalyzed by the 2-trans enoyl-acyl carrier protein reductase, an enzyme homologous to the well-characterized InhA of M. tuberculosis. pnas.orgwiley.com The InhA homolog is an essential component of the FAS-II system in Rhodococcus and is critical for the successful elongation of the meromycolate chain. nih.gov The proper functioning of this enzyme ensures the production of the saturated fatty acid chain that will become the backbone of the mature mycolic acid. wiley.com
Table 2: Key Enzymes of the FAS-II System in Rhodococcus
| Enzyme/Homolog | Gene (in M. tuberculosis) | Function in Elongation Cycle | Reference |
|---|---|---|---|
| β-Ketoacyl-ACP synthase | kasA | Condensation (adds two-carbon units) | nih.govasm.org |
| β-Ketoacyl-ACP reductase | mabA | First Reduction (keto to hydroxy) | pnas.org |
| β-Hydroxyacyl-ACP dehydratase | hadA/B/C | Dehydration (hydroxy to enoyl) | pnas.org |
| 2-trans Enoyl-ACP reductase | inhA | Second Reduction (enoyl to saturated) | wiley.comnih.gov |
Terminal Steps of Mycolic Acid Synthesis and Condensation
The final phase of mycolic acid biosynthesis is the condensation of the two large fatty acid precursors: the C12-C18 α-branch synthesized by FAS-I and the C34-C48 meromycolate chain produced by the FAS-II system. asm.org This terminal step is a complex process requiring the coordinated action of several enzymes to activate the precursors and catalyze their ligation. nih.gov
The central event in the terminal phase is a Claisen-type condensation reaction catalyzed by the multifunctional enzyme Polyketide Synthase 13 (Pks13). nih.govwiley.comnih.gov Orthologs of Pks13 are found in all mycolic acid-producing species, including Rhodococcus, underscoring its essential role. nih.gov Before condensation can occur, both fatty acid substrates must be activated. The meromycolate chain exists as a thioester of the acyl carrier protein (meromycolyl-AcpM), the direct product of the FAS-II system. asm.org The α-branch, however, requires activation by the fatty acyl-AMP ligase FadD32, which prepares it for subsequent carboxylation. nih.govasm.org
Pks13 then catalyzes the decarboxylative condensation of the activated α-branch with the meromycolyl-AcpM. biorxiv.org This reaction produces an α-alkyl β-ketoacyl intermediate, which is the direct precursor to the mature mycolic acid. biorxiv.orgukri.org The final step is the reduction of the β-keto group on this intermediate to a β-hydroxy group, a reaction carried out by a mycolyl reductase, to form the final mycolic acid structure. wikipedia.orgwiley.comukri.org
Table 3: Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| Mycolic Acid | - |
| Arabinogalactan | AG |
| Peptidoglycan | PG |
| Fatty Acid Synthase I | FAS-I |
| Fatty Acid Synthase II | FAS-II |
| β-Ketoacyl-(acyl carrier protein)-synthase A | KasA |
| β-Ketoacyl-(acyl carrier protein)-synthase B | KasB |
| 2-trans Enoyl-Acyl Carrier Protein Reductase | InhA |
| Polyketide Synthase 13 | Pks13 |
| Acyl Carrier Protein | ACP |
| Malonyl-AcpM | - |
| Acyl-Coenzyme A | Acyl-CoA |
| Fatty Acyl-AMP Ligase | FadD32 |
| Trehalose Monomycolate | TMM |
| Trehalose Dimycolate | TDM |
| β-Ketoacyl-ACP reductase | MabA |
| β-Hydroxyacyl-ACP dehydratase | HadA/B/C |
Post-Synthetic Modifications and Assembly into the Cell Wall
Following their synthesis, mycolic acids in Rhodococcus ruber undergo crucial modifications and are subsequently integrated into the complex architecture of the cell envelope. This process is fundamental to the structural integrity and barrier function of the cell wall in Rhodococcus and related actinomycetes. nih.govfrontiersin.orgfrontiersin.org
Mycolyl Transferase Mechanisms and Key Enzymes
The transfer of mycolic acids to their final destinations within the cell wall is a critical step, mediated by a class of enzymes known as mycolyl transferases. kegg.jp In Rhodococcus, these enzymes are homologous to the well-characterized antigen 85 (Ag85) complex in Mycobacterium tuberculosis. nih.govgrantome.com These enzymes catalyze the transfer of a mycolyl group from a donor molecule, typically trehalose monomycolate (TMM), to specific acceptors in the cell wall. kegg.jp One of the key acceptors is the arabinogalactan polysaccharide, leading to the formation of the mycolyl-arabinogalactan-peptidoglycan complex. nih.govresearchgate.net Another crucial function of these transferases is the formation of trehalose dimycolate (TDM) by transferring a mycolyl group from one TMM molecule to another. kegg.jp
A gene homologous to fbpA, which encodes the Ag85A mycolyl transferase in M. tuberculosis, has been identified in Rhodococcus equi. nih.gov While this specific research was on R. equi, the high degree of conservation of mycolic acid biosynthesis pathways among mycolata suggests a similar enzymatic machinery is present in R. ruber. nih.gov The action of these mycolyl transferases is essential for the covalent attachment of mycolic acids to the cell wall, a defining feature of the mycolata group. nih.govfrontiersin.orgfrontiersin.org
Table 1: Key Enzymes in Mycolic Acid Transfer
| Enzyme Family | Homologous Protein in M. tuberculosis | Function in Rhodococcus |
| Mycolyl Transferase | Antigen 85 (Ag85) Complex | Transfers mycolyl groups from TMM to arabinogalactan and other TMM molecules. |
Formation of Arabinogalactan-Mycolate and Trehalose Dimycolate
The mycolyl transferases facilitate the esterification of mycolic acids to two primary acceptors within the Rhodococcus cell envelope: arabinogalactan and trehalose. kegg.jpwikipedia.org
Arabinogalactan-Mycolate: Mycolic acids are covalently linked to the terminal arabinose residues of the arabinogalactan polysaccharide. nih.govresearchgate.net This arabinogalactan is, in turn, attached to the peptidoglycan layer, forming a large, complex matrix that is central to the cell wall's structure. nih.govmicrobiologyresearch.org The resulting mycolyl-arabinogalactan-peptidoglycan complex forms the core of the cell wall skeleton. nih.govmicrobiologyresearch.org This covalent attachment is crucial for the formation of the outer lipid permeability barrier. researchgate.netresearchgate.net
Trehalose Dimycolate (TDM): TDM, also known as cord factor, is formed by the esterification of two mycolic acid molecules to a trehalose sugar. kegg.jpresearchgate.net Trehalose monomycolate (TMM) serves as the precursor, where a single mycolic acid is esterified to trehalose. kegg.jpresearchgate.net Mycolyl transferases then catalyze the transfer of a mycolyl residue from one TMM molecule to another, yielding TDM. kegg.jp TDM is a significant component of the free lipids within the cell envelope and plays a role in the bacterium's interaction with its environment and host organisms. asm.org The synthesis of trehalose itself likely proceeds via pathways similar to those described in other coryneform actinobacteria. researchgate.net
The relative abundance of mycolic acids attached to arabinogalactan versus those in the form of TDM can be influenced by growth conditions. nih.gov
Transport and Integration Mechanisms into the Cell Envelope
The transport of the large, hydrophobic mycolic acid molecules from their site of synthesis to their final location in the cell envelope is a complex process that is not yet fully elucidated in Rhodococcus. However, based on studies in the closely related Mycobacterium species, it is believed to involve specific transport systems. mdpi.com
Mature mycolic acids are thought to be transported across the plasma membrane by dedicated transporters. mdpi.com Once in the periplasmic space, they are transferred to their final acceptors in the cell wall. The hydrophobic nature of the Rhodococcus cell envelope, a result of its mycolic acid content, facilitates the entry of hydrophobic molecules but also necessitates active transport systems for certain substrates. frontiersin.orgfrontiersin.org The integration of mycolic acids into the cell wall results in a highly organized and impermeable structure. nih.govresearchgate.net This mycolic acid layer, along with other cell envelope components, forms a formidable barrier against many hydrophilic antibiotics and chemical agents. wikipedia.orgnih.gov
Metabolic Precursors and Interconnections
The biosynthesis of mycolic acids in Rhodococcus ruber is intricately linked with other major metabolic pathways, particularly those involved in lipid metabolism. The bacterium can utilize a variety of carbon sources to fuel the synthesis of these complex fatty acids. nih.govnih.gov
Utilization of Precursors Derived from Fatty Acid Metabolism
The fundamental building blocks for mycolic acid synthesis are derived from the fatty acid synthase (FAS) systems. kegg.jpmdpi.com In Rhodococcus, as in Mycobacterium, both FAS-I and FAS-II systems are involved. nih.govnih.gov
FAS-I: This system is responsible for the de novo synthesis of fatty acids, producing precursors that serve as the α-branch of the mycolic acid. nih.govnih.gov
FAS-II: The products of FAS-I are elongated by the FAS-II system to generate the long meromycolate chain. kegg.jpnih.gov
The availability of precursors from fatty acid metabolism can be influenced by the carbon source on which the bacterium is grown. For instance, growth on alkanes can directly influence the chain length and saturation of the resulting mycolic acids. nih.gov The bacterium can also utilize propionyl-CoA, derived from pathways like the methylmalonyl-CoA pathway, as a precursor for the synthesis of odd-chain fatty acids, which can then be incorporated into mycolic acids. asm.orgnih.gov
Links to Triacylglycerol and Wax Ester Biosynthesis Pathways
Rhodococcus species are known for their ability to accumulate large quantities of neutral lipids, primarily triacylglycerols (TAGs) and, to a lesser extent, wax esters (WEs), under nutrient-limiting conditions. nih.govresearchgate.netnih.gov The biosynthesis of these storage lipids shares common precursors and enzymatic machinery with mycolic acid synthesis.
Triacylglycerols (TAGs): TAGs are synthesized via the Kennedy pathway, which involves the sequential acylation of glycerol-3-phosphate. nih.govresearchgate.net The fatty acyl-CoAs used in this pathway are the same precursors that can be channeled into mycolic acid biosynthesis. conicet.gov.ar The accumulation of TAGs serves as a carbon and energy reserve, and these stored lipids can be mobilized to provide fatty acids for various cellular processes, including the synthesis of mycolic acids. researchgate.net Many Rhodococcus strains possess multiple genes encoding key enzymes for TAG synthesis, such as diacylglycerol O-acyltransferases (DGATs), highlighting the importance of this metabolic hub. nih.govosti.gov
Wax Esters (WEs): The synthesis of WEs involves the esterification of a fatty acid to a long-chain fatty alcohol. conicet.gov.ar The enzymes responsible for the final step in both TAG and WE biosynthesis are often bifunctional wax ester synthase/acyl-CoA:diacylglycerol acyltransferases (WS/DGATs). nih.govconicet.gov.ar Rhodococcus genomes typically contain several genes encoding these enzymes. nih.gov The fatty acids and fatty acyl-CoA precursors for WE synthesis are also drawn from the same metabolic pool used for mycolic acid and TAG production. plos.org
The interconnectedness of these lipid biosynthetic pathways allows Rhodococcus ruber to adapt its metabolism to different environmental conditions, balancing the production of cell wall components with the storage of energy reserves. conicet.gov.arresearchgate.net
Genetic and Molecular Regulation of R. Ruber Mycolic Acid Metabolism
Genomic Determinants of Mycolic Acid Biosynthesis Enzymes
The blueprint for mycolic acid synthesis is encoded within the genome of R. ruber. Specific genes and gene clusters are responsible for producing the array of enzymes required for this multi-step pathway.
Identification of Gene Clusters (e.g., fadD32-pks13-accD4 region)
A key genomic feature in mycolic acid-producing bacteria, including Rhodococcus species, is the presence of conserved gene clusters that orchestrate the final steps of mycolic acid biosynthesis. nih.govasm.org One of the most well-characterized of these is the fadD32-pks13-accD4 cluster. nih.govasm.org
fadD32 : This gene encodes a long-chain-fatty-acid–AMP ligase, which is responsible for activating the meromycolic acid precursor. asm.org
pks13 : This gene encodes a polyketide synthase-type condensing enzyme that catalyzes the crucial Claisen-type condensation reaction, joining the two fatty acyl chains to form the α-alkyl β-ketoacid, the direct precursor to mycolic acid. nih.govasm.orgfigshare.com
accD4 : This gene encodes an acyl-CoA carboxylase beta subunit. asm.org
The organization of this gene cluster is highly conserved across various species within the Corynebacteriales order, indicating its fundamental role in mycolic acid synthesis. asm.org In Nocardia nova SH22a, a close relative of Rhodococcus, homologues of fadD32, pks13, and accD4 have been identified and are essential for the degradation of rubber, a process linked to cell surface hydrophobicity conferred by mycolic acids. asm.org Disruption of fadD32 in Corynebacterium glutamicum resulted in a strain devoid of mycolic acids, highlighting the essentiality of this gene cluster. asm.org Similarly, studies in Rhodococcus opacus have pointed to the necessity of accD3, a gene involved in mycolic acid synthesis, for the bacterium's viability. dntb.gov.ua
The biosynthesis pathway begins with the production of fatty acids by the fatty acid synthase I (FAS-I) system. nih.govkegg.jp These are then elongated by the fatty acid synthase II (FAS-II) system to form the long-chain meromycolate precursors. nih.govkegg.jp The fadD32-pks13-accD4 gene cluster is central to the final condensation step that forms the mature mycolic acid. nih.govfigshare.com
Comparative Genomics of Mycolic Acid-Related Genes Across Rhodococcus Species
Comparative genomic analyses of various Rhodococcus species have provided significant insights into the evolution and diversity of mycolic acid biosynthesis. plos.orgd-nb.info Rhodococci possess large and complex genomes, often exceeding 10 Mbp, which harbor a high degree of genetic redundancy, including multiple homologs for genes involved in various metabolic pathways. researchgate.net This genetic richness contributes to their metabolic versatility and adaptability. researchgate.net
When comparing the genomes of different Rhodococcus species, such as R. equi, R. jostii, and R. opacus, with other mycolic acid-containing actinomycetes like Nocardia and Mycobacterium, both conserved core genes and species-specific genes related to mycolic acid metabolism are observed. plos.orgmdpi.com The core genes, including the fadD32-pks13-accD4 cluster, are generally present, underscoring their essential function. asm.org However, variations in other genes, such as those responsible for modifications of the mycolic acid structure (e.g., chain length, degree of unsaturation, and presence of functional groups), contribute to the diversity of mycolic acids observed among different species. kegg.jp
For instance, the genome of the pathogenic Rhodococcus equi is notably smaller than those of environmental rhodococci like R. jostii RHA1. plos.orgd-nb.info This difference is partly due to genome expansion in the non-pathogenic species through gene duplication, rather than reductive evolution in R. equi. plos.org This genomic plasticity allows different Rhodococcus species to fine-tune their mycolic acid composition to suit their specific ecological niches, from soil environments to the intracellular environment of a host organism. plos.orgresearchgate.net
Regulatory Networks Governing Mycolic Acid Production
The synthesis of mycolic acids is a highly regulated process, ensuring that production is coordinated with cell growth and responsive to environmental conditions. This regulation occurs at multiple levels, including transcriptional control and feedback mechanisms.
Transcriptional Regulation in Response to Environmental Cues
The expression of genes involved in mycolic acid biosynthesis is influenced by various environmental signals. For example, the composition and content of mycolic acids in the cell wall of Rhodococcus erythropolis can be modified in response to the available carbon source. d-nb.info This suggests the presence of transcriptional regulators that sense specific metabolites and modulate the expression of biosynthetic genes accordingly.
In the related genus Mycobacterium, transcriptional regulators such as MabR and FasR have been identified, which control the expression of the FAS-II and FAS-I systems, respectively. researchgate.netconicet.gov.ar MabR acts as a repressor of the fasII operon, and altering its levels affects both mycolic acid and fatty acid biosynthesis, indicating a coordinated regulation of these two interconnected pathways. researchgate.netconicet.gov.ar While the specific transcriptional factors in R. ruber are still being fully elucidated, the presence of homologous regulatory systems is highly probable given the conservation of the biosynthetic pathways.
Furthermore, studies on alkane degradation in Rhodococcus jostii RHA1 have revealed that the transcription of gene clusters involved in hydrocarbon metabolism is induced by the presence of alkanes. mdpi.com As fatty acids derived from such substrates can be channeled into mycolic acid biosynthesis, it is plausible that the regulatory networks for catabolism and cell wall biosynthesis are interconnected.
Intracellular Feedback Mechanisms in Biosynthetic Pathways
In addition to transcriptional control, intracellular feedback mechanisms play a role in regulating the flow of precursors through the mycolic acid biosynthetic pathway. The accumulation of pathway intermediates or final products can inhibit the activity of key enzymes, preventing overproduction and maintaining metabolic balance.
Recent studies have pointed towards a novel negative feedback mechanism involving intracellular precursors in related biosynthetic pathways. universiteitleiden.nl For example, in the production of certain polyketides, an accumulation of intracellular precursors was shown to downregulate the promoters of the biosynthetic gene cluster. universiteitleiden.nl It is conceivable that similar feedback loops exist in mycolic acid metabolism to fine-tune the production of these complex lipids. The coordinated regulation of the FAS-I and FAS-II systems in mycobacteria, for instance, is crucial to maintain cell membrane homeostasis and is achieved through both transcriptional and post-translational mechanisms. conicet.gov.ar Any disruption in this tight regulation can lead to severe metabolic damage. conicet.gov.ar
Plasmid-Encoded Genes and Their Potential Influence on Mycolic Acid Pathways
Rhodococcus species are known for harboring large linear plasmids, which contribute significantly to their metabolic versatility and adaptability. researchgate.netjmb.or.kr These plasmids often carry genes for diverse catabolic pathways, allowing the bacteria to degrade a wide range of organic compounds. researchgate.netjmb.or.kr
While the core genes for mycolic acid biosynthesis are typically located on the chromosome, plasmids can indirectly influence this pathway. For instance, plasmids may encode enzymes for the degradation of hydrophobic compounds, the breakdown products of which can be utilized as precursors for fatty acid and subsequently mycolic acid synthesis. jmb.or.kr The presence of multiple catabolic pathways and gene homologs on these plasmids is a key feature of the metabolic adaptability of rhodococci. researchgate.net
The genome of R. ruber MSA14, for example, includes a plasmid and three putative megaplasmids, which contain genes involved in the degradation of aromatic hydrocarbons and other compounds. researchgate.net The catabolic versatility endowed by these plasmids allows the organism to thrive in diverse and often challenging environments. researchgate.netresearchgate.net Furthermore, some plasmid-encoded genes may be involved in modifying the cell envelope. For example, a putative mycolic acid transferase gene (fbpA) mutation in R. equi was shown to affect the proper encapsulation of the bacterium, suggesting a role for plasmid-associated genes in the final assembly of the cell wall. researchgate.net The high genetic redundancy and the presence of these large catabolic plasmids are central to the ability of Rhodococcus to adapt to fluctuating environmental conditions. researchgate.net
Methodological Approaches for the Analysis of R. Ruber Mycolic Acids
Extraction and Derivatization Techniques for Mycolic Acid Isolation
The initial and most critical step in the analysis of R. ruber mycolic acids is their efficient extraction from the bacterial biomass and subsequent chemical modification to facilitate analysis.
Optimized Protocols for Biomass Processing and Lipid Extraction
The extraction of mycolic acids from Rhodococcus ruber necessitates the disruption of the robust cell wall to liberate these lipids. A standard protocol involves saponification, a process of alkaline hydrolysis, which cleaves the ester bonds linking mycolic acids to the cell wall arabinogalactan (B145846).
A typical procedure begins with the harvesting of bacterial cells from a culture, followed by treatment with a strong base, such as 25% potassium hydroxide in a water-methanol mixture. nih.gov This mixture is heated, often for several hours, to ensure complete saponification of the cellular lipids. nih.gov Following saponification, the mixture is acidified to protonate the mycolic acids, rendering them soluble in organic solvents. Extraction is then performed using a solvent system like chloroform-methanol. To improve the release of both bound and unbound mycolic acids, physical disruption methods such as bead beating can be employed prior to solvent extraction. nih.gov
For analytical purposes, the extracted mycolic acids are often derivatized to enhance their detection by chromatographic and spectrometric techniques. A common derivatization strategy for High-Performance Liquid Chromatography (HPLC) analysis is the formation of p-bromophenacyl esters. nih.govnih.gov This is achieved by reacting the mycolic acids with p-bromophenacyl bromide in the presence of a crown ether catalyst, which improves the reaction efficiency. nih.gov For Gas Chromatography (GC) analysis, mycolic acids are typically converted to their more volatile methyl esters through acid methanolysis. nih.govnih.gov
Chromatographic Techniques for Separation and Profiling
Chromatographic methods are indispensable for the separation and profiling of the complex mixture of mycolic acids present in R. ruber.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation and identification of mycolic acids, particularly after derivatization to UV-absorbing or fluorescent esters. The analysis of p-bromophenacyl esters of mycolic acids by reverse-phase HPLC provides chromatographic patterns that are useful for the differentiation of Rhodococcus species. nih.govnih.gov
The separation is typically achieved on a C18 reverse-phase column using a gradient elution system. nih.gov The resulting chromatogram displays a unique pattern of peaks, with each peak corresponding to a different mycolic acid species. researchgate.net This method has been successfully used to distinguish between Rhodococcus species containing more-polar and less-polar mycolic acids. nih.govnih.gov For instance, species like Rhodococcus equi, R. erythropolis, and R. rhodochrous possess more-polar mycolic acids and are readily separated from those with less-polar mycolic acids such as R. sputi and R. rubropertinctus. nih.govnih.gov
Table 1: HPLC Parameters for Rhodococcus Mycolic Acid Analysis
| Parameter | Description |
|---|---|
| Stationary Phase | C18 Reverse-Phase Silica Gel |
| Mobile Phase | Gradient of Methanol and Methylene Chloride |
| Derivatization | p-Bromophenacyl esters |
| Detection | UV Absorbance |
Gas Chromatography (GC)
Gas chromatography is another key technique for the analysis of R. ruber mycolic acids. This method relies on the thermal cleavage of mycolic acid methyl esters in the hot injector port of the gas chromatograph, which generates characteristic fatty acid methyl esters. nih.govnih.gov
The analysis of these cleavage products provides information about the chain lengths of the α-alkyl branch and the meromycolate chain of the mycolic acids. nih.gov For instance, analysis at high injector temperatures (300 to 350°C) can lead to the detection of C22:0, C24:0, or C26:0 fatty acid methyl esters, which are characteristic thermal cleavage products of mycolic acids. nih.gov To enhance volatility, the mycolic acid methyl esters can be further converted into trimethylsilyl derivatives before GC/MS analysis. nih.gov
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a rapid and cost-effective method for the preliminary analysis and profiling of mycolic acids from R. ruber. unesp.brnih.gov TLC can be used to separate mycolic acids based on their polarity and the presence of different functional groups. doaj.org
In a typical TLC analysis, whole-organism methanolysates are spotted onto a silica gel plate, which is then developed in a solvent system. researchgate.net The separated mycolic acids are visualized by staining with a reagent such as molybdophosphoric acid followed by heating. researchgate.net This technique allows for the rapid differentiation of mycobacterial species based on their characteristic mycolic acid profiles. nih.gov For instance, TLC has been used to distinguish between Mycobacterium fortuitum and M. chelonae based on their different mycolic acid patterns. nih.gov A single-step TLC-flame ionization detection (TLC-FID) technique has also been applied to quantify lipid classes in Rhodococcus species. nih.govresearchgate.net
Spectrometric Techniques for Structural Elucidation and Quantification
Spectrometric methods, particularly mass spectrometry, are essential for the detailed structural characterization and quantification of R. ruber mycolic acids.
Mass spectrometry provides invaluable information on the molecular weight and structure of mycolic acids. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful tool for the structural characterization of mycolic acids without the need for extensive derivatization. nih.gov In this technique, the [M-H]⁻ ions of mycolic acids undergo collisionally activated dissociation, leading to the elimination of a meroaldehyde residue and the formation of carboxylate anions containing the α-alkyl chains. nih.govnih.gov The analysis of these fragment ions allows for the determination of the lengths of the meromycolate chain and the α-branch. nih.govnih.gov
This approach has revealed that mycolic acids from Rhodococcus equi consist of a series of homologous ions with C30 to C50 chains containing 0–2 double bonds. nih.gov The α-branch typically ranges from C10 to C18, while the meromycolate chain ranges from C14 to C34. nih.gov Tandem quadrupole mass spectrometry with precursor-ion and neutral loss scans can be employed for profiling mycolic acids with specific structures in complex mixtures. nih.gov For example, precursor-ion scans can identify mycolic acid species with specific α-branches. nih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the direct analysis and quantification of specific molecular species of mycolic acids from lipid extracts of bacteria like Rhodococcus erythropolis. nih.gov This technique has been used to identify numerous molecular species of mycolic acids and to study how environmental conditions, such as the presence of humic acids, can influence their composition. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Mycolic acid |
| p-Bromophenacyl bromide |
| Potassium hydroxide |
| Methanol |
| Chloroform |
| Methylene chloride |
| Trimethylsilyl |
| Molybdophosphoric acid |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical tool used to determine the molecular weight and structure of mycolic acids. It allows for the detailed characterization of the long-chain α-alkyl-β-hydroxy fatty acids that are hallmarks of Rhodococcus and related genera. nih.gov Different MS techniques offer specific advantages for the analysis of these complex lipids.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) provides a simple and effective method for the structural characterization of mycolic acids without the need for extensive derivatization. nih.gov In this technique, mycolic acids are ionized, typically forming deprotonated molecules [M-H]⁻ in negative ion mode. nih.gov
These ions are then subjected to collisionally activated dissociation (CAD) in a tandem mass spectrometer. A characteristic fragmentation pathway involves the cleavage of the C2-C3 bond, leading to the elimination of the meroaldehyde residue. nih.gov This process generates carboxylate anions that contain the α-alkyl chain. The analysis of these fragment ions provides precise structural information, including the chain lengths of both the α-branch and the meromycolate chain. nih.gov
Research on the closely related species Rhodococcus equi has demonstrated the utility of this approach. Studies have revealed that mycolic acids in R. equi consist of a homologous series of molecules with total carbon chains ranging from C30 to C50, containing zero to two double bonds. nih.gov Precursor-ion and neutral loss scans can be employed to profile mycolic acids with specific structural features within a complex mixture. For instance, precursor-ion scans for specific carboxylate anions (e.g., m/z 227 for 14:0 or m/z 255 for 16:0) can identify all mycolic acid species containing that particular α-branch. nih.gov
Table 1: Mycolic Acid Structural Features in Rhodococcus equi Determined by ESI-MS/MS nih.gov
| Structural Feature | Chain Length / Composition | Unsaturation |
|---|---|---|
| Total Carbon Chain | C30 to C50 | 0-2 double bonds |
| α-Branch | C10 to C18 (C14:0 and C16:0 are most prominent) | 0-1 double bond |
| Meromycolate Chain | C14 to C34 | 0-2 double bonds |
This detailed structural data allows for the identification of numerous isomers that may differ only by the lengths of their respective chains or the degree of unsaturation. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is another established technique for the analysis of mycolic acids, often used for creating profiles for bacterial identification. rsc.org This method, however, requires chemical derivatization to increase the volatility of the mycolic acids. nih.gov The carboxylic acid group is typically converted into a methyl ester. nih.gov For further analysis, the β-hydroxyl group can be converted into a trimethylsilyl (TMS) ether. nih.gov
Analysis of R. equi using this method has shown mycolic acids generally ranging from C28 to C36. researchgate.net The profiles generated by GC-MS, which show the relative abundance of different mycolic acid chain lengths, can be distinctive for different species. researchgate.net
Table 2: General Characteristics of Rhodococcus Mycolic Acids Analyzed by GC-MS nih.govresearchgate.net
| Parameter | Description |
|---|---|
| Derivatization Requirement | Yes (e.g., methyl esters, trimethylsilyl ethers) |
| Reported Carbon Chain Range (R. equi) | C28 to C36 |
| Application | Profiling for taxonomic identification |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, including mycolic acids. While mass spectrometry provides information about molecular weight and the size of constituent alkyl chains, NMR gives insight into the specific chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR) within the molecule.
For mycolic acid analysis, ¹H NMR is particularly useful for identifying and confirming the presence of key functional groups and structural motifs. rsc.org This is especially important for characterizing modifications within the meromycolate chain, such as double bonds or cyclopropane (B1198618) rings, which are common in mycolic acids from related genera like Mycobacterium. rsc.org For example, proton NMR can distinguish between the protons in cis- and trans-cyclopropane rings based on their characteristic chemical shifts. rsc.org
Specific proton signals in the ¹H NMR spectrum can be assigned to different parts of the mycolic acid structure. The analysis of these chemical shifts and their coupling patterns allows for a comprehensive structural assignment.
Table 3: Characteristic ¹H NMR Chemical Shifts for Mycolic Acid Methyl Ester Moieties (General) researchgate.netscispace.com
| Proton Type | Approximate Chemical Shift (ppm) |
|---|---|
| cis-Olefinic protons (-CH=CH-) | ~5.3 |
| trans-Olefinic protons (-CH=CH-) | ~5.3 |
| Protons on C2 and C3 (-CH(OH)-CH(R)-) | ~3.6-4.0 |
| Protons adjacent to keto groups (-CH₂-C=O) | ~2.4 |
| Protons of cis-cyclopropane rings | ~0.5 (methine), ~ -0.3 (methylene) |
| Protons of trans-cyclopropane rings | ~0.6 (methine), ~0.1 (methylene) |
By integrating the information from both mass spectrometry and NMR spectroscopy, researchers can build a complete and detailed picture of the complex mycolic acid structures present in the cell wall of Rhodococcus ruber.
Biological Functions and Ecological Significance of R. Ruber Mycolic Acids
Mycolic Acid Influence on Cell Surface Properties
The composition and organization of mycolic acids in the cell wall of R. ruber are primary determinants of its surface characteristics, which in turn govern its interactions with both biotic and abiotic surfaces.
Regulation of Cell Hydrophobicity and Adhesion to Substrates
Mycolic acids are a major contributor to the hydrophobicity of the Rhodococcus cell surface. frontiersin.orgfrontiersin.org This high cell-surface hydrophobicity is a direct result of the aliphatic chains of mycolic acids present in the cell wall. frontiersin.orgfrontiersin.org This property is crucial for the bacterium's ability to adhere to various substrates, a key step in colonization and nutrient acquisition.
The degree of cell surface hydrophobicity can be influenced by the growth conditions. For instance, Rhodococcus erythropolis grown in the presence of alkanes exhibits a significantly stronger preference for adhesion to hexadecane (B31444) compared to when grown in a standard medium. acs.org This increased hydrophobicity facilitates direct contact with and uptake of hydrophobic compounds. asm.org The relationship between hydrophobicity and adhesion is not always linear, as other factors like extracellular polymeric substances (EPS) also play a role. mdpi.comresearchgate.net However, hydrophobic interactions are generally considered to be the dominant force in the initial adhesion of Rhodococcus cells to surfaces. mdpi.comresearchgate.net
| Strain | Growth Condition | Adhesion to Hexadecane (Initial Removal Rate, min⁻¹) | Reference |
| Rhodococcus erythropolis PR4 | IB Medium | 0.099 ± 0.011 | acs.org |
| Rhodococcus erythropolis PR4 | IB Medium + C12 Alkane | 4.8 ± 0.5 | acs.org |
| Rhodococcus erythropolis PR4 | IB Medium + C19 Alkane | 4.7 ± 0.3 | acs.org |
Role in Biofilm Formation and Cellular Aggregation
The hydrophobic nature imparted by mycolic acids is also instrumental in biofilm formation and cellular aggregation. encyclopedia.pub Biofilms are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), and their formation is a critical survival strategy for many bacteria.
In Rhodococcus, mycolic acids contribute to the initial attachment of cells to surfaces, a prerequisite for biofilm development. researchgate.net Furthermore, these lipids are involved in cell-to-cell interactions, leading to the formation of cellular aggregates. encyclopedia.pub This aggregation is an adaptive response that enhances the ability of rhodococci to thrive in challenging environments. encyclopedia.pub For example, when grown in the presence of liquid n-alkanes, Rhodococcus cells form planktonic micro-sized aggregates within the first day, which later develop into larger, more complex biofilm structures. mdpi.com This aggregation provides a cooperative advantage, allowing the population to persist and degrade pollutants under conditions where individual cells might not survive. encyclopedia.pub In some related bacteria like Mycobacterium, mycolic acids are directly involved in the formation of pellicle biofilms. frontiersin.org
Adaptive Roles in Environmental Persistence and Survival
The unique structure of the R. ruber cell wall, fortified by mycolic acids, confers significant advantages for survival in diverse and often harsh environmental niches.
Contribution to Stress Tolerance and Resilience in Diverse Niches
Rhodococcus species are known for their exceptional tolerance to a wide range of environmental stresses, including extreme temperatures, pH, salinity, and exposure to toxic compounds. nih.govnih.gov The mycolic acid layer forms a robust permeability barrier, analogous to the outer membrane of Gram-negative bacteria, which restricts the entry of harmful substances. researchgate.netresearchgate.net
Interaction with Exogenous Compounds and Substrate Uptake
The mycolic acid-rich cell wall of R. ruber acts as a selective interface, mediating the interaction with and transport of external compounds.
Influence on Diffusion and Transport of Organic Molecules Across the Cell Wall
The hydrophobic nature of the Rhodococcus cell envelope, largely due to mycolic acids, facilitates the uptake of hydrophobic molecules. frontiersin.orgfrontiersin.org This is particularly advantageous for the degradation of hydrophobic pollutants like hydrocarbons, as it promotes the partitioning of the bacterial cells into the oil phase where these substrates are concentrated. frontiersin.orgfrontiersin.org
While the mycolic acid layer provides a barrier against many substances, it is not impermeable. The cell envelope of Rhodococcus contains porins and other transport systems that allow for the selective passage of nutrients and other molecules. researchgate.net The interaction with hydrophobic substrates can also lead to the production of biosurfactants, which are often cell-bound glycolipids. nih.gov These biosurfactants can enhance the bioavailability of poorly soluble compounds by reducing interfacial tension and emulsifying them, thereby facilitating their transport into the cell. researchgate.netnih.gov Therefore, mycolic acids, in conjunction with other cell envelope components, play a crucial role in regulating the flux of organic molecules into the cell, enabling R. ruber to utilize a wide range of compounds as nutrient sources. unipa.itjmb.or.kr
Future Research Directions in R. Ruber Mycolic Acid Studies
Advanced Structural and Functional Characterization Methodologies
A complete understanding of the biological functions of R. ruber mycolic acids is contingent upon a thorough characterization of their molecular structures. The mycolic acids of rhodococci are simpler than those of mycobacteria, lacking additional functional groups but featuring varying chain lengths and degrees of unsaturation. nih.govwikipedia.orgnih.govsci-hub.se Two main profiles are recognized: one with 28 to 46 carbons and 0-1 double bonds, and another with 34 to 54 carbons and 0-4 double bonds. nih.govwikipedia.org Future research will necessitate moving beyond traditional methods to more sophisticated analytical techniques capable of resolving this isomeric complexity.
Modern mass spectrometry (MS) techniques are central to this effort. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) time-of-flight (TOF) MS can provide detailed profiles of mycolic acid mixtures. plos.org Tandem MS (MS/MS) approaches, in particular, offer a powerful tool for structural elucidation without requiring extensive derivatization. nih.gov This method allows for the precise determination of the chain lengths of both the α-branch and the meromycolate chain, and can differentiate isomers that vary by the position and number of double bonds. nih.gov For instance, studies on the related Rhodococcus equi have successfully used tandem MS to identify a complex series of mycolic acid homologs and isomers. nih.gov
Combining chromatography with MS provides even greater resolving power. Techniques such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) of mycolic acid methyl esters (MAMEs) are instrumental in separating and identifying individual lipid species. mdpi.com Furthermore, Thin-Layer Chromatography with Flame Ionization Detection (TLC-FID) offers a quantitative platform for screening total lipid classes, including mycolic acids, which is valuable for assessing how different growth conditions impact lipid profiles. mdpi.com
To understand the functional implications of structural variations, research must also focus on the supramolecular organization of mycolic acids within the cell envelope. The mycolic acid layer forms a critical permeability barrier. nih.govresearchgate.net Investigating how changes in mycolic acid structure—prompted by environmental cues like carbon source or stress—affect cell wall properties such as hydrophobicity and permeability will be crucial. nih.govoup.comnih.gov For example, studies on Rhodococcus erythropolis have shown a clear link between the carbon source and mycolic acid profiles, which in turn alters cell wall permeability. nih.gov Future studies could employ advanced microscopy and biophysical techniques to visualize the arrangement of these lipids and model their interactions within the mycomembrane.
Table 1: Advanced Methodologies for Mycolic Acid Characterization
| Methodology | Principle | Key Application for R. ruber Mycolic Acids | Reference(s) |
|---|---|---|---|
| Tandem Mass Spectrometry (MS/MS) | Ions are fragmented and their mass-to-charge ratios are measured to determine the structure of the parent ion. | Detailed structural assignment of α-branch and meromycolate chain lengths and unsaturation without derivatization. | nih.gov |
| MALDI Spiral TOF-MS | A laser desorbs and ionizes molecules from a matrix, and their time-of-flight in a spiral path is measured for high-resolution mass analysis. | High-resolution profiling of mycolic acid mixtures to distinguish between closely related molecular species. | plos.org |
| UPLC-MS/MS | Combines the high separation efficiency of UPLC with the sensitive detection and structural analysis of tandem MS. | Separation and identification of individual mycolic acid isomers from complex total lipid extracts. | mdpi.com |
| TLC-FID | Lipids are separated by thin-layer chromatography and then passed through a flame ionization detector for quantification. | Rapid quantification of total lipid classes to screen for changes in mycolic acid content under different growth conditions. | mdpi.com |
Comprehensive Dissection of Regulatory Mechanisms
The biosynthesis of mycolic acids is a tightly controlled process, yet the specific regulatory networks in R. ruber remain largely uncharted territory. Understanding how the bacterium senses environmental cues and modulates the expression of biosynthetic genes is a critical area for future investigation. Research in related mycobacteria has identified transcriptional regulators, such as FasR, that control the expression of fatty acid synthase (fas) genes in response to long-chain acyl-CoA effectors. nih.gov It is plausible that homologous regulators exist in Rhodococcus.
Future studies should aim to identify and characterize the specific transcriptional regulators that govern mycolic acid biosynthesis in R. ruber. The genome of R. ruber Chol-4 contains putative regulatory genes, including those from the GntR and NtrC families, which are known to be involved in various catabolic and metabolic pathways. nih.gov Investigating whether these or other regulators directly bind to the promoter regions of mycolic acid synthesis genes is a logical next step.
Exploring Metabolic Engineering Strategies for Elucidating Mycolic Acid Pathways
Metabolic engineering offers a powerful approach to both elucidate the intricacies of the mycolic acid biosynthetic pathway and to potentially harness Rhodococcus as a cell factory for producing valuable lipids. nih.govresearchgate.net The genetic tractability of some Rhodococcus strains, including R. ruber, makes them amenable to targeted genetic manipulation. nih.gov
A key future direction is the systematic functional analysis of genes predicted to be involved in mycolic acid synthesis. This can be achieved through the creation of targeted gene knockouts using tools like the pK18-derived plasmid system, which has been successfully used to create mutants in R. ruber Chol-4. nih.govnih.gov For instance, to produce testosterone (B1683101) from a steroid precursor, researchers constructed a quadruple mutant of R. ruber Chol-4 by deleting genes involved in steroid nucleus degradation, thereby redirecting metabolic flux. nih.gov A similar strategy can be applied to the mycolic acid pathway, where deleting specific synthases, elongases, or desaturases would reveal their precise roles in determining final chain length and unsaturation.
The development and application of genome-scale metabolic models (GEMs) represent another vital research frontier. smbb.mxnih.gov GEMs are mathematical representations of an organism's entire metabolic network, connecting genes to proteins and reactions. nih.govsmbb.mx By simulating metabolic fluxes, these models can predict how genetic modifications will affect the production of specific metabolites. nih.gov While GEMs have been developed for strains like Rhodococcus jostii RHA1 and Rhodococcus opacus, creating a robust and validated model for R. ruber is a priority. nih.govnih.gov Such a model would be invaluable for designing rational metabolic engineering strategies, predicting bottlenecks in the mycolic acid pathway, and identifying novel targets for optimization. The combination of GEMs with 13C-metabolic flux analysis can provide a detailed, quantitative understanding of carbon flow through the central metabolism and into the lipid biosynthetic pathways. nih.gov
**Table 2: Metabolic Engineering Strategies for Pathway Elucidation in *R. ruber***
| Strategy | Description | Application in Mycolic Acid Research | Reference(s) |
|---|---|---|---|
| Targeted Gene Deletion | Inactivation of specific genes to observe the resulting phenotype. A pK18-derived plasmid system has been used in R. ruber. | Systematically knocking out genes in the mycolic acid synthesis pathway to determine their function in chain elongation, desaturation, and condensation. | nih.govnih.gov |
| Heterologous Gene Expression | Introduction and expression of foreign genes to introduce new functions or complement mutations. | Expressing fluorescently tagged biosynthetic enzymes to study their subcellular localization; introducing enzymes from other species to produce novel mycolic acid structures. | nih.govnih.gov |
| Genome-Scale Metabolic Modeling (GEMs) | In silico modeling of the entire metabolic network to simulate metabolic fluxes and predict the effects of genetic changes. | Predicting bottlenecks in the mycolic acid pathway, identifying key precursor-supplying reactions, and designing gene knockout strategies to optimize or alter mycolic acid production. | nih.govsmbb.mxnih.gov |
| Adaptive Laboratory Evolution (ALE) | Culturing strains under selective pressure over many generations to select for beneficial mutations. | Evolving R. ruber for enhanced tolerance to specific stresses and analyzing subsequent changes in the genome and mycolic acid profiles to uncover novel adaptive mechanisms. | nih.govresearchgate.net |
Q & A
Q. Q. How can R. ruber mycolic acid research inform bioremediation or biomedical applications?
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